N-[1-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3,4-dimethoxyphenyl)vinyl]benzamide
Overview
Description
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biological activity . Indoles, both natural and synthetic, show various biologically vital properties .
Synthesis Analysis
The Fischer indole synthesis is a common method for creating indole derivatives . For example, the optically active cyclohexanone and phenylhydrazine hydrochloride can be used with methanesulfonic acid under reflux in MeOH to give the corresponding tricyclic indole .Molecular Structure Analysis
The molecular structure of indole derivatives can vary greatly. For example, 1H-Indole, 2,3-dihydro- has the molecular formula C8H9N .Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. For example, anti-inflammatory activities of chalcones of indole were elaborated by Rani et al .Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary. For example, 1H-Indole, 2,3-dihydro- has a molecular weight of 119.1638 .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[(Z)-3-(2,3-dihydroindol-1-yl)-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-31-23-13-12-18(17-24(23)32-2)16-21(27-25(29)20-9-4-3-5-10-20)26(30)28-15-14-19-8-6-7-11-22(19)28/h3-13,16-17H,14-15H2,1-2H3,(H,27,29)/b21-16- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNZXNLHDGEBIP-PGMHBOJBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C(=O)N2CCC3=CC=CC=C32)NC(=O)C4=CC=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C(=O)N2CCC3=CC=CC=C32)\NC(=O)C4=CC=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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